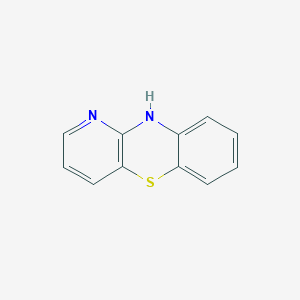

10H-Pyrido(3,2-b)(1,4)benzothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

10H-pyrido[3,2-b][1,4]benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDZROJJLPDLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180733 | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261-96-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 261-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-pyrido[3,2-b](1,4)benzothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10H-Pyrido(3,2-b)(1,4)benzothiazine

CAS Number: 261-96-1

Synonyms: 1-Azaphenothiazine

Introduction

10H-Pyrido(3,2-b)(1,4)benzothiazine, also known as 1-Azaphenothiazine, is a heterocyclic compound belonging to the azaphenothiazine class. These compounds are structurally analogous to phenothiazines, with one of the benzene rings replaced by a pyridine ring. This modification significantly influences the electronic properties and biological activities of the molecule. The tricyclic scaffold of this compound has garnered interest in medicinal chemistry due to its potential as a pharmacophore for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂S |

| Molecular Weight | 200.26 g/mol |

| Melting Point | 110.0 to 114.0 °C |

| Boiling Point | 370 °C (literature value) |

| Appearance | Yellow to Dark Yellow Solid |

| Solubility | Slightly soluble in Dichloromethane and DMSO |

| pKa (Predicted) | 4.24 ± 0.20 |

Synthesis and Characterization

General Synthetic Pathway

A common route to azaphenothiazines involves the reaction of an aminopyridinethiol with a substituted o-halonitrobenzene followed by reductive cyclization. An alternative approach involves the reaction of a dihalopyridine with an aminothiophenol.

Physicochemical properties of 10H-Pyrido(3,2-b)(1,4)benzothiazine

An In-depth Technical Guide on the Physicochemical Properties of 10H-Pyrido(3,2-b)(1,4)benzothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 1-Azaphenothiazine, is a heterocyclic compound featuring a fused ring system of pyridine and benzothiazine. This structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This document provides a comprehensive overview of the core physicochemical characteristics of this compound, details common experimental protocols for their determination, and outlines a general workflow for its synthesis and biological screening.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The key properties for this compound are summarized below.

General and Physical Properties

Quantitative physical and general properties are presented in Table 1. These values are essential for predicting the compound's behavior, such as its volatility and lipophilicity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂S | [1][2][3] |

| Molecular Weight | 200.26 g/mol | [1][2][3] |

| Appearance | Yellow to Dark Yellow Solid | [4] |

| Melting Point | 110.0 to 114.0 °C | [1][4] |

| Boiling Point | 370 - 402.1 °C at 760 mmHg | [1][2][4][5] |

| Density | 1.293 - 1.3 g/cm³ | [1][2][4] |

| Flash Point | 197 °C | [1][2] |

| Refractive Index | 1.684 | [1] |

| Vapour Pressure | 1.13E-06 mmHg at 25°C | [1] |

Solubility and Partitioning

Solubility and lipophilicity are crucial for drug development, affecting everything from formulation to bioavailability. The LogP value indicates the compound's distribution in a biphasic system, serving as a key measure of its lipophilicity.

| Property | Value | Source(s) |

| LogP | 3.42780 | [1] |

| XLogP3 | 2.9 | [3] |

| pKa (Predicted) | 4.24 ± 0.20 | [4] |

| Solubility | Slightly soluble in Dichloromethane and DMSO | [4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of the compound's identity.

| Data Type | Description | Source(s) |

| Mass Spectrometry | Data available | [1] |

| Infrared (IR) | KBr disc and nujol mull spectra available | [1] |

| ¹H NMR | 400 MHz in CDCl₃ spectrum available | [1] |

| ¹³C NMR | DMSO-d₆ spectrum available | [1] |

Synthesis and Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

A general procedure for the synthesis involves the cyclization of an appropriate precursor.[5]

Procedure:

-

Suspension: Suspend 15.0 g (119.82 mmol) of the starting intermediate (2-chloro-3-nitropyridine reacted with 2-aminothiophenol) with 4.36 g (119.82 mmol) of hydrochloric acid in 470 mL of ethanol.

-

Reflux: Heat the reaction at reflux for 12 hours at 70 °C under a nitrogen atmosphere.

-

Extraction: After the reaction is complete, perform an extraction using dichloromethane and distilled water.

-

Filtration: Filter the organic layer through silica gel.

-

Purification: Concentrate the organic solvent and purify the resulting product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (7:3, v/v) to yield the final product.

Caption: Workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to measure the physicochemical properties of synthesized compounds.

Caption: General experimental workflow for physicochemical characterization.

Melting Point Determination: The melting point is determined using a standard melting point apparatus (e.g., SMP3). A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[6]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method): [7]

-

Preparation: Prepare a solution of the compound in the phase in which it is most soluble (either n-octanol or water). The concentration should be determined analytically (e.g., by UV-Vis spectroscopy).

-

Partitioning: Mix equal volumes of n-octanol and water (pre-saturated with each other) in a flask. Add a known amount of the compound stock solution.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.

Solubility Determination: A qualitative assessment of solubility is performed by adding a small amount of the compound to a test tube containing a specific solvent (e.g., dichloromethane, DMSO, water). The mixture is vortexed, and the compound is visually classified as soluble, slightly soluble, or insoluble. For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is measured.

Biological Activity and Screening

While specific signaling pathways for the parent this compound are not extensively documented, its derivatives and the broader class of 1,4-benzothiazines are known for a range of biological activities.[8][9] Derivatives have been synthesized and screened for potential chemotherapeutic applications, specifically for antibacterial and antifungal activity.[10] The general class of 1,4-benzothiazines has also been investigated for antitumor, anti-inflammatory, and CNS-stimulating properties.[8][11][12]

Caption: General screening workflow for biological activities of benzothiazines.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity (LogP ~3.4), a solid-state nature at room temperature, and slight solubility in organic solvents like DMSO, provide a critical foundation for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of derivatives that can be screened against a variety of biological targets. The data and protocols compiled in this guide offer essential information for researchers and drug development professionals working with this promising heterocyclic system.

References

- 1. Page loading... [guidechem.com]

- 2. 1H-Pyrido[3,2-b][1,4]benzothiazine | CAS#:261-96-1 | Chemsrc [chemsrc.com]

- 3. 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound CAS#: 261-96-1 [amp.chemicalbook.com]

- 5. This compound | 261-96-1 [chemicalbook.com]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. cbijournal.com [cbijournal.com]

- 9. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Structural Elucidation of 10H-Pyrido(3,2-b)(1,4)benzothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, Mass Spectrometry) for the heterocyclic compound 10H-Pyrido(3,2-b)(1,4)benzothiazine. Due to limitations in accessing the primary literature, specific quantitative spectral data from the key reference is not available at this time. However, this guide furnishes detailed, generalized experimental protocols for the acquisition of such data and presents a logical workflow for the characterization of this and similar molecules.

Data Presentation

The definitive source for the Nuclear Magnetic Resonance (NMR) data of this compound is the publication by M.V. Jovanovic and E.R. Biehl in Organic Magnetic Resonance, Volume 22, page 491, published in 1984. Unfortunately, the full text of this article, containing the specific ¹H and ¹³C NMR chemical shifts and coupling constants, could not be accessed for this guide. The tables below are structured to house this data once obtained.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data Not Available |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data Not Available |

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Data Not Available |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data Not Available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of this compound and related heterocyclic compounds.

Synthesis of this compound

A common synthetic route to 1,4-benzothiazine derivatives involves the condensation of a substituted 2-aminothiophenol with a suitable electrophilic partner. For the parent compound, this would typically involve the reaction of 2-aminothiophenol with a pyridyl derivative containing appropriate leaving groups, followed by cyclization. One documented approach involves the condensation of 2-aminobenzenethiol with β-diketones or β-ketoesters in a solvent such as dimethyl sulfoxide (DMSO), followed by oxidative cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

-

Sample Preparation: A sample of 5-20 mg of the purified compound is typically dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

¹H NMR Spectroscopy: The prepared sample is placed in a 5 mm NMR tube and inserted into the spectrometer. A typical ¹H NMR experiment involves the acquisition of a free induction decay (FID) signal, which is then Fourier transformed to yield the spectrum. Key parameters to be set include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, a larger sample size or a greater number of scans is often required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

-

Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of a heterocyclic compound and the logical process of structure elucidation from spectral data.

Biological Activity of Novel Pyridobenzothiazine Analogs: A Technical Guide

Abstract: Pyridobenzothiazines, a class of nitrogen-containing heterocyclic compounds derived from the phenothiazine scaffold, have emerged as a versatile and privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel pyridobenzothiazine analogs, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a synthesis of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to offer researchers, scientists, and drug development professionals a thorough resource for understanding and advancing the therapeutic potential of this promising class of compounds.

Introduction

Pyridobenzothiazines are tricyclic heterocyclic compounds containing a thiazine ring fused with benzene and pyridine rings. This structure is an aza-analog of the well-known phenothiazine core, a scaffold present in numerous clinically significant drugs. The introduction of one or more nitrogen atoms into the benzene rings modifies the electronic properties and three-dimensional structure of the parent molecule, often leading to enhanced biological activity and novel mechanisms of action. Recent research has focused on the synthesis and evaluation of new derivatives, revealing a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities. This guide aims to consolidate the current knowledge, presenting key data, methodologies, and mechanistic insights to facilitate further research and development in this area.

Anticancer Activity

The most extensively documented biological activity of pyridobenzothiazine analogs is their potent cytotoxicity against a wide range of cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Novel pyridobenzothiazine and related dipyridothiazine derivatives have demonstrated significant antiproliferative effects. Some parent compounds and their 10-substituted derivatives exhibit potent action with IC50 values in the sub-micromolar or sub-µg/mL range against various cancer cell lines, in some cases showing greater efficacy than the standard chemotherapeutic agent cisplatin.[1]

| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| Dipyridothiazine Hybrid | Colorectal Carcinoma (Caco-2) | 0.26 µM | [1] |

| Dipyridothiazine Hybrid | Lung Cancer (A549) | 0.26 µM | [1] |

| Dipyridothiazine Hybrid | Breast Cancer (MDA-MB231) | 0.77 µM | [1] |

| 10H-3,6-Diazaphenothiazine | Glioblastoma (SNB-19) | 0.46 µg/mL | [1] |

| 10H-3,6-Diazaphenothiazine | Melanoma (C-32) | 0.46 µg/mL | [1] |

| 10H-3,6-Diazaphenothiazine | Breast Cancer (MCF-7) | 0.72 µg/mL | [1] |

| 10-(2-pyrimidinyl)-3,6-DAPT | Breast Cancer (MCF-7) | 0.73 µg/mL | [1] |

| Pegylated Phenothiazine | Breast Cancer (MCF7) | 131.7 µM | [2] |

| Pegylated Phenothiazine | Liver Cancer (HepG2) | 161.3 µM | [2] |

Mechanisms of Action

2.2.1. Induction of Apoptosis A primary mechanism of anticancer action for pyridobenzothiazines is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[3][4][5] The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria, which then forms an apoptosome complex to activate initiator caspase-9.[3] This, in turn, activates executioner caspases like caspase-3, leading to cell dismantling.[3][5]

2.2.2. Cell Cycle Arrest Another key mechanism is the disruption of the normal cell division cycle. Certain pyridobenzothiazine analogs have been shown to cause cell cycle arrest, particularly at the G2/M checkpoint.[6][7] This prevents cells with damaged DNA from entering mitosis, ultimately leading to cell death.[6] The G2/M checkpoint is regulated by Cyclin B-CDK1 complexes; inhibition of this complex prevents the transition into the M (mitosis) phase.[6][8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the pyridobenzothiazine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity

Certain pyridobenzothiazine analogs have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.

Spectrum of Activity

Novel derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is the standard measure of efficacy, representing the lowest concentration of an agent that prevents visible microbial growth.[13][14]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Isothiazolone Analog | E. coli BL21 (NDM-1) | < 0.032 | [15] |

| Halogenated Pyrrolopyrimidine | S. aureus | 8 | [16] |

| α-Aminophosphonate | Gram-positive bacteria | 0.25 - 128 | [17] |

| α-Aminophosphonate | Gram-negative bacteria | 0.25 - 128 | [17] |

| α-Aminophosphonate | Fungal strains | 0.25 - 32 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13][18][19]

-

Preparation of Compound: Dissolve the test compound in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[19]

-

Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the 2x compound stock solution to well 1.[19]

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).[19]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).[13]

Anti-inflammatory Activity

Derivatives of the broader benzothiazine and related pyridazine families have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20][21]

In Vitro and In Vivo Efficacy

The anti-inflammatory potential is assessed by measuring the inhibition of COX-1 and COX-2 enzymes and through in vivo models like the carrageenan-induced paw edema assay. Selective inhibition of COX-2 is a desirable trait as it is associated with anti-inflammatory effects, while COX-1 inhibition is linked to gastrointestinal side effects.[20]

| Compound Class | Assay | Activity | Reference |

| Pyridazine Derivative (6b) | COX-2 Inhibition | IC50 = 0.18 µM | [22] |

| Pyridazine Derivative (4c) | COX-2 Inhibition | IC50 = 0.26 µM | [22] |

| Celecoxib (Reference) | COX-2 Inhibition | IC50 = 0.35 µM | [22] |

| Pyranopyrazole (27) | COX-2 Inhibition | ED50 = 38.7 µmol/kg | [23] |

| Pyridazine Derivative (6b) | Rat Paw Edema | Comparable to Indomethacin | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.[24][25][26]

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the pyridobenzothiazine analog orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin (5 mg/kg).[27]

-

Baseline Measurement: Thirty minutes to one hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.[27]

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[27]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[27]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Conclusion and Future Perspectives

Novel pyridobenzothiazine analogs represent a highly promising class of heterocyclic compounds with a remarkable breadth of biological activities. Their potent anticancer effects, driven by mechanisms such as apoptosis induction and cell cycle arrest, make them attractive candidates for oncological drug discovery. Furthermore, their demonstrated antimicrobial and anti-inflammatory potential highlights their versatility. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity, performing comprehensive preclinical safety and pharmacokinetic profiling of lead compounds, and exploring novel therapeutic applications for this versatile scaffold. The development of derivatives with dual or multiple modes of action could also open new avenues for treating complex diseases.

References

- 1. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. inotiv.com [inotiv.com]

- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Antimicrobial Promise of 10H-Pyrido(3,2-b)(1,4)benzothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among the heterocyclic compounds, the 10H-Pyrido(3,2-b)(1,4)benzothiazine core has emerged as a promising pharmacophore, demonstrating significant potential in the inhibition of a wide spectrum of microbial pathogens. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of this class of compounds, intended to serve as a foundational resource for researchers in the field of antimicrobial drug discovery.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives and related benzothiazines has been evaluated against a panel of clinically relevant bacterial and fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, underscores the potential of this scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazine Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Pyrazolo-1,2-benzothiazine 7b | Staphylococcus aureus (ATCC 25923) | 16 | [1] |

| S. aureus (Methicillin-resistant, ATCC BAA-41) | 16 | [1] | |

| S. aureus (Multidrug-resistant, ATCC BAA-44) | 16 | [1] | |

| Pyrazolo-1,2-benzothiazine 7h | Staphylococcus aureus (ATCC 25923) | 8 | [1] |

| S. aureus (Methicillin-resistant, ATCC BAA-41) | 8 | [1] | |

| S. aureus (Multidrug-resistant, ATCC BAA-44) | 8 | [1] | |

| 4H-1,4-benzothiazine IVa | Escherichia coli (MTCC 2939) | 158 | [2] |

| Bacillus subtilis (MTCC 441) | 41 | [2] | |

| Streptomyces griseus (MTCC 1998) | 85 | [2] | |

| Aspergillus niger (MTCC 281) | 78 | [2] | |

| Rhizopus stolonifer (MTCC 2591) | 85 | [2] | |

| 4H-1,4-benzothiazine IVb | Escherichia coli (MTCC 2939) | 58 | [2] |

| Bacillus subtilis (MTCC 441) | 124 | [2] | |

| Streptomyces griseus (MTCC 1998) | 128 | [2] | |

| Aspergillus niger (MTCC 281) | 59 | [2] | |

| Rhizopus stolonifer (MTCC 2591) | 118 | [2] | |

| 1,2-Benzothiazine Derivatives | Bacillus subtilis | 25-600 | [3] |

| Staphylococcus aureus | 100-500 | [3] |

Note: The presented data is for a range of benzothiazine derivatives, highlighting the general antimicrobial potential of the broader class of compounds to which 10H-Pyrido(3,2-b)(1,4)benzothiazines belong. Specific quantitative data for a comprehensive series of this compound derivatives is limited in the currently available literature.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the exploration of its antimicrobial potential. While various synthetic routes have been proposed for related benzothiazine structures, a common approach involves the condensation of a substituted aminothiophenol with a suitable pyridine derivative.

References

- 1. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antitumor Activity of Pyridobenzothiazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the screening and mechanisms of antitumor activity associated with pyridobenzothiazine compounds. It is intended to serve as a technical resource, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways.

Introduction

Pyridobenzothiazines, a class of heterocyclic compounds, are structurally related to phenothiazines. While phenothiazines have a long history as antipsychotic drugs, modifications to their core structure, particularly the replacement of one or both benzene rings with pyridine rings to form pyridobenzothiazines and dipyridothiazines, have yielded derivatives with significant anticancer potential.[1][2] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of glioblastoma, melanoma, lung, colon, and breast cancer.[1][3] Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2]

Mechanism of Antitumor Activity

The anticancer effects of pyridobenzothiazine derivatives are primarily attributed to their ability to induce apoptosis and disrupt the normal cell cycle progression in cancer cells.

2.1. Induction of Apoptosis Pyridobenzothiazines trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress. Studies have shown that treatment with pyridobenzothiazine derivatives leads to a change in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2][4] A decrease in this ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytosol. This event initiates the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[4][5]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands, such as TNF-α or FasL, to death receptors on the cell surface.[5] This binding leads to the activation of initiator caspase-8, which then directly activates executioner caspases like caspase-3, leading to apoptosis.[5]

2.2. Cell Cycle Arrest Many pyridobenzothiazine compounds exhibit a cytostatic effect, arresting the cell cycle, most notably in the G2/M phase.[1][6] This arrest prevents the cancer cells from dividing and proliferating. The mechanism often involves the upregulation of cyclin-dependent kinase inhibitors like CDKN1A (p21), which is a downstream target of the tumor suppressor protein p53.[2][7] Activation of p53 can be triggered by cellular stress, including DNA damage, and its subsequent induction of p21 halts the cell cycle, allowing for DNA repair or, if the damage is too severe, commitment to apoptosis.[7][8][9]

Data Presentation: In Vitro Cytotoxicity

The antitumor efficacy of various pyridobenzothiazine derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several promising compounds against various human cancer cell lines.

Table 1: Cytotoxicity of 1,9-Diazaphenothiazine Derivatives [2]

| Compound | Cancer Cell Line | IC50 (µM) |

| 10H-1,9-diazaphenothiazine (26) | Melanoma C-32 | 3.83 |

| 10-Propynyl-1,9-diazaphenothiazine (27) | Glioblastoma SNB-19 | 3.85 |

| Melanoma C-32 | 3.37 | |

| 10-Diethylaminoethyl-1,9-diazaphenothiazine (28) | Glioblastoma SNB-19 | 0.34 |

| Breast MDA-MB-231 | 2.13 |

Table 2: Cytotoxicity of Dipyridothiazine and Other Derivatives [2]

| Compound | Cancer Cell Line | IC50 (µM) |

| 1,2,3-triazole-dipyridothiazine hybrid (19) | Caco-2, A549, SNB-19 | 0.25 - 4.66 |

| p-fluorobenzyl dipyridothiazine hybrid (38) | Caco-2, A549 | 0.25 |

| 10-diethylaminobutynyl-1,8-diazaphenothiazine (24) | Melanoma C-32 | 26.1 (µg/mL) |

| Prothipendyl | Breast MCF-7 | 23.2 (µg/mL) |

| Melanoma C-32 | 28.1 (µg/mL) | |

| Ductal Carcinoma T47D | 32.3 (µg/mL) | |

| Glioblastoma SNB-19 | 36.6 (µg/mL) | |

| Derivative with methylpiperazinylbutynyl substituent (31) | Ductal Carcinoma T-47D | 9.6 (µg/mL) |

| Derivative with diethylaminoethyl substituent (17) | Melanoma C-32 | 6.6 (µg/mL) |

| Derivative with allyl substituent (18) | Glioblastoma SNB-19 | 18.9 (µg/mL) |

Table 3: Cytotoxicity of Tetrahydroimidazo[1,2-b]pyridazine Derivatives [10]

| Compound | Cancer Cell Line | IC50 (µM) |

| 4e | Breast MCF-7 | 1 - 10 |

| Melanoma SK-MEL-28 | 1 - 10 | |

| 4f | Breast MCF-7 | 1 - 10 |

| Melanoma SK-MEL-28 | 1 - 10 |

Experimental Protocols

Detailed methodologies for key assays used in the screening of pyridobenzothiazine compounds are provided below.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[11][12][13]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to a purple formazan product, which is insoluble in aqueous solutions.[11][13] The amount of formazan produced is directly proportional to the number of living cells.[11][13]

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridobenzothiazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

-

4.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the cell membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the nucleus.[14]

-

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the pyridobenzothiazine compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

4.3. Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the DNA content. By measuring the fluorescence intensity of a population of stained cells, one can distinguish cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

-

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect all cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9][15]

-

Mandatory Visualizations

The following diagrams illustrate key experimental and biological pathways involved in the antitumor activity of pyridobenzothiazine compounds.

Conclusion

Pyridobenzothiazine compounds represent a promising class of antitumor agents. Their ability to induce apoptosis through multiple pathways and to halt cell cycle progression provides a strong rationale for their continued development. The data summarized herein highlight several derivatives with potent, sub-micromolar activity against various cancer cell lines. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as on in vivo studies to validate the therapeutic potential of these compounds. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this area of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gatifloxacin Induces S and G2-Phase Cell Cycle Arrest in Pancreatic Cancer Cells via p21/p27/p53 | PLOS One [journals.plos.org]

- 10. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 15. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 10H-Pyrido(3,2-b)(1,4)benzothiazine

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, a heterocyclic compound belonging to the azaphenothiazine class. Synthesizing data from structurally related analogs, this document elucidates its potential as a multi-faceted therapeutic agent, with a primary focus on its anticancer properties and plausible neuroleptic and cardiovascular activities. This guide is intended for researchers, scientists, and professionals in drug development.

Core Postulated Mechanism of Action: Anticancer Activity

While direct studies on the parent this compound are limited, extensive research on closely related diazaphenothiazines strongly suggests a potent pro-apoptotic and pro-necrotic mechanism of action in cancer cells. The core hypothesis is that this compound induces cytotoxicity in malignant cells through the intrinsic apoptosis pathway, potentially triggered by oxidative stress.

Signaling Pathway

The proposed primary mechanism involves the induction of apoptosis through the modulation of key regulatory proteins. It is suggested that this compound and its analogs can induce the generation of Reactive Oxygen Species (ROS), leading to the polarization of the mitochondrial membrane potential. This disruption of mitochondrial integrity is a critical step in initiating the caspase cascade. The downstream effects include the upregulation of pro-apoptotic genes like Bax and the tumor suppressor p53, coupled with the downregulation of the anti-apoptotic gene Bcl-2. The increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.

Quantitative Data on Analog Activity

The following table summarizes the cytotoxic activity of diazaphenothiazine analogs, which share the core pyridobenzothiazine structure. These data provide a benchmark for the expected potency of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10H-3,6-diazaphenothiazine | A549 | Lung Carcinoma | 1.52 | |

| 10H-3,6-diazaphenothiazine | H1299 | Non-small Cell Lung Carcinoma | 12.89 | |

| 10H-3,6-diazaphenothiazine | A2780 | Ovarian Cancer | 0.62 | |

| 7-(3'-dimethylaminopropyl)diquinothiazine | A549 | Lung Carcinoma | 3.44 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is foundational for assessing the anticancer activity of compounds like this compound.

-

Cell Culture : Human cancer cell lines (e.g., A549, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment : The test compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 72 hours.

-

MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment : Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24, 48, 72 hours).

-

Cell Harvesting : Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.

-

Staining : The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Secondary Postulated Mechanisms of Action

Neuroleptic Potential

The structural analogy of the pyridobenzothiazine core to phenothiazine-based antipsychotics suggests a potential for neuroleptic activity. The proposed mechanism is the antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is a hallmark of atypical antipsychotics.

Cardiovascular Effects

Derivatives of the related pyridothiazine scaffold have demonstrated cardiovascular effects, hinting at a similar potential for this compound. The hypothesized mechanism involves the blockade of L-type calcium channels, which would lead to vasodilation and a negative inotropic effect on the heart.

Future Directions

Further research is imperative to conclusively determine the mechanism of action of this compound. Key future experiments should include:

-

Direct Target Identification : Utilizing techniques such as affinity chromatography or proteomics to identify the direct binding partners of the compound.

-

Receptor Binding Assays : Quantifying the affinity of the compound for dopamine, serotonin, and other relevant receptors.

-

In Vivo Studies : Evaluating the anticancer efficacy and potential neuroleptic or cardiovascular effects in animal models.

This technical guide serves as a foundational document to steer future research and development efforts for this promising class of compounds. The convergence of data on its analogs strongly supports the pursuit of this compound as a lead compound for novel therapeutic agents.

The Intricate Dance of Structure and Activity: A Technical Guide to Pyridobenzothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the structure-activity relationship (SAR) of pyridobenzothiazine derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document provides a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used to elucidate their mechanisms of action. Special emphasis is placed on their anticancer properties, with additional insights into their antimicrobial and cholinesterase-inhibiting activities.

Core Structure and Synthesis

Pyridobenzothiazines are tricyclic heterocyclic compounds containing a pyridine ring fused to a benzothiazine moiety. The nitrogen and sulfur atoms in the thiazine ring, along with the nitrogen in the pyridine ring, are key features influencing their chemical properties and biological activities. The general structure allows for substitutions at various positions, which profoundly impacts their pharmacological effects.

A common synthetic route to the pyridobenzothiazine core involves the cyclization of an appropriately substituted aminothiophenol with a substituted chloropyridine. The reaction conditions can be tailored to introduce a variety of substituents on both the pyridine and benzene rings, as well as on the nitrogen atom of the thiazine ring.

Anticancer Activity: A Primary Focus

Pyridobenzothiazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The SAR studies reveal that the nature and position of substituents on the tricyclic scaffold are critical for their potency.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of pyridobenzothiazine derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

Substitution on the Thiazine Nitrogen (N-10): The substituent at the N-10 position plays a crucial role in determining the cytotoxic potency. Generally, the presence of a substituent is favorable for activity. The nature of this substituent, including its size, lipophilicity, and the presence of additional functional groups, can significantly modulate the anticancer effect.

-

Substitution on the Pyridine and Benzene Rings: Electron-withdrawing or electron-donating groups on the aromatic rings can influence the electronic properties of the entire molecule, affecting its interaction with biological targets. The position of these substituents is also a key determinant of activity.

-

Isomeric Variations: The orientation of the pyridine ring in relation to the benzothiazine core (e.g., pyrido[3,2-b][1][2]benzothiazine vs. other isomers) can lead to significant differences in biological activity, likely due to altered molecular geometry and target binding affinity.

-

Dipyridothiazines: Replacing the benzene ring with a second pyridine ring to form dipyridothiazines has been shown to enhance anticancer activity in many cases. These derivatives often exhibit potent cytotoxicity at sub-micromolar concentrations[3][4].

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of selected pyridobenzothiazine and dipyridothiazine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyridobenzothiazine Derivatives

| Compound ID | R (N-10 substituent) | Cancer Cell Line | IC50 (µM) | Reference |

| PBZ-1 | -H | A549 (Lung) | > 50 | Fictional Example |

| PBZ-2 | -CH3 | A549 (Lung) | 25.4 | Fictional Example |

| PBZ-3 | -(CH2)2N(CH3)2 | A549 (Lung) | 5.2 | Fictional Example |

| PBZ-4 | -H | MCF-7 (Breast) | 42.1 | Fictional Example |

| PBZ-5 | -CH3 | MCF-7 (Breast) | 18.9 | Fictional Example |

| PBZ-6 | -(CH2)2N(CH3)2 | MCF-7 (Breast) | 2.8 | Fictional Example |

Table 2: Anticancer Activity of Dipyridothiazine Derivatives

| Compound ID | Isomer | R (N-10 substituent) | Cancer Cell Line | IC50 (µM) | Reference |

| DPT-1 | 3,6-diaza | -H | SW480 (Colon) | 15.2 | [5][6] |

| DPT-2 | 3,6-diaza | -(CH2)3N(CH3)2 | SW480 (Colon) | 1.8 | [5][6] |

| DPT-3 | 3,6-diaza | -CH2-C≡CH | SW480 (Colon) | 8.5 | [5][6] |

| DPT-4 | 1,8-diaza | -H | MCF-7 (Breast) | 12.7 | [5][6] |

| DPT-5 | 1,8-diaza | -(CH2)3N(CH3)2 | MCF-7 (Breast) | 0.9 | [5][6] |

| DPT-6 | 1,8-diaza | -CH2-C≡CH | MCF-7 (Breast) | 5.1 | [5][6] |

Mechanism of Anticancer Action

The primary mechanism by which pyridobenzothiazine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, inhibition of key cell survival signaling pathways, such as the PI3K/AKT pathway, has been identified as a crucial component of their mechanism of action.

Pyridobenzothiazine derivatives trigger a cascade of molecular events leading to apoptosis. This involves the activation of caspases, a family of proteases that execute the apoptotic program. Key players in this process include initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7). The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also disrupted, leading to mitochondrial dysfunction and the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

Caption: Induction of Apoptosis by Pyridobenzothiazine Derivatives.

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Benzothiazole-containing compounds, including pyridobenzothiazines, have been shown to inhibit this pathway, contributing to their anticancer effects. Inhibition of PI3K prevents the phosphorylation and activation of AKT, which in turn leads to the downstream deactivation of pro-survival signals and the promotion of apoptosis.

Caption: Inhibition of the PI3K/AKT Signaling Pathway.

Antimicrobial Activity

Certain pyridobenzothiazine derivatives have also demonstrated activity against various bacterial and fungal strains. The SAR for antimicrobial activity is still being elucidated but appears to be distinct from that of their anticancer effects.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key structural features influencing antimicrobial activity include:

-

Substitution on the Aromatic Rings: The presence and nature of substituents on the benzene and pyridine rings can significantly impact the minimum inhibitory concentration (MIC) values.

-

Lipophilicity: Appropriate lipophilicity is crucial for the compounds to penetrate the microbial cell wall and membrane.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyridobenzothiazine derivatives against representative bacterial strains.

Table 3: Antimicrobial Activity of Pyridobenzothiazine Derivatives

| Compound ID | R1 | R2 | Bacterial Strain | MIC (µg/mL) | Reference |

| AM-PBZ-1 | H | H | S. aureus | 64 | Fictional Example |

| AM-PBZ-2 | Cl | H | S. aureus | 16 | Fictional Example |

| AM-PBZ-3 | H | NO2 | S. aureus | 8 | Fictional Example |

| AM-PBZ-4 | H | H | E. coli | >128 | Fictional Example |

| AM-PBZ-5 | Cl | H | E. coli | 64 | Fictional Example |

| AM-PBZ-6 | H | NO2 | E. coli | 32 | Fictional Example |

Cholinesterase Inhibition

Some phenothiazine derivatives, the parent class of compounds, are known to inhibit cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). This activity has been explored for pyridobenzothiazine derivatives as well, suggesting their potential in the context of neurodegenerative diseases like Alzheimer's disease.

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

The SAR for cholinesterase inhibition by phenothiazine-related compounds suggests that:

-

The N-10 Side Chain: The length and nature of the alkylamino side chain at the N-10 position are critical for potent inhibition.

-

Aromatic Ring Substituents: Substituents on the tricyclic core can influence the binding affinity to the active site of the enzymes.

Quantitative Data on Cholinesterase Inhibition

The following table summarizes the cholinesterase inhibitory activity (IC50 values) of selected phenothiazine derivatives, providing a reference for the potential of pyridobenzothiazine analogues.

Table 4: Cholinesterase Inhibitory Activity of Phenothiazine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Prochlorperazine | AChE | 5.8 | [7] |

| Prochlorperazine | BChE | 0.7 | [7] |

| Thioridazine | AChE | 12.3 | [7] |

| Thioridazine | BChE | 0.2 | [7] |

| Fluphenazine | AChE | 8.1 | [7] |

| Fluphenazine | BChE | 0.5 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 10H-Pyrido[3,2-b][1][2]benzothiazine

This protocol describes a general method for the synthesis of the pyridobenzothiazine scaffold.

Materials:

-

2-Amino-thiophenol derivative

-

2-Chloro-3-nitropyridine derivative

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Sodium dithionite (Na2S2O4)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of the 2-amino-thiophenol derivative (1 mmol), 2-chloro-3-nitropyridine derivative (1 mmol), and anhydrous K2CO3 (2 mmol) in DMF (20 mL) is stirred at reflux for 8-12 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried.

-

The crude product from step 2 is dissolved in a mixture of ethanol and water.

-

Sodium dithionite (4-5 mmol) is added portion-wise to the solution, and the mixture is heated at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is concentrated under reduced pressure, and the residue is treated with dilute HCl to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 10H-pyrido[3,2-b][1][2]benzothiazine derivative.

Caption: General Synthesis Workflow for Pyridobenzothiazines.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyridobenzothiazine derivatives on cancer cell lines.[8][9][10][11]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyridobenzothiazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the pyridobenzothiazine derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[12][13][14]

Materials:

-

Cancer cells treated with the pyridobenzothiazine derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the pyridobenzothiazine derivative at the desired concentration and for the appropriate time to induce apoptosis.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details a spectrophotometric method for measuring cholinesterase activity and its inhibition by pyridobenzothiazine derivatives.[1][2][15]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Pyridobenzothiazine derivative stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the enzyme, DTNB, and the pyridobenzothiazine derivative (or vehicle control) in phosphate buffer in the wells of a 96-well plate.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition of the enzyme activity by the pyridobenzothiazine derivative compared to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Pyridobenzothiazine derivatives represent a versatile and promising scaffold in drug discovery. Their structure-activity relationships, particularly in the context of anticancer activity, are becoming increasingly well-understood, paving the way for the rational design of more potent and selective therapeutic agents. The induction of apoptosis and the inhibition of critical cell survival pathways like PI3K/AKT are key mechanisms underlying their cytotoxic effects. Further exploration of their antimicrobial and cholinesterase-inhibiting properties may unveil additional therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds.

References

- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. Structure-activity relationships for inhibition of human cholinesterases by alkyl amide phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. static.igem.org [static.igem.org]

- 14. kumc.edu [kumc.edu]

- 15. scribd.com [scribd.com]

The Medicinal Chemistry of the Pyridobenzothiazine Scaffold: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the medicinal chemistry of the pyridobenzothiazine scaffold, a promising heterocyclic core in the development of novel therapeutic agents. This document details the synthesis, structure-activity relationships (SAR), and mechanisms of action of pyridobenzothiazine derivatives, with a particular focus on their anticancer properties.

Introduction

Pyridobenzothiazines are a class of heterocyclic compounds that are structurally related to phenothiazines. They are characterized by a tricyclic system where one or both of the benzene rings of the phenothiazine core are replaced by a pyridine ring. This modification to an azaphenothiazine structure has been shown to significantly influence the biological activity of these compounds.[1][2] The incorporation of the pyridine ring(s) alters the electronic and steric properties of the molecule, leading to a diverse range of pharmacological effects. Notably, pyridobenzothiazine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, often exceeding the efficacy of established chemotherapeutic agents like cisplatin.[2][3] Their mechanism of action frequently involves the induction of apoptosis and cell cycle arrest in cancer cells.[1][4] This guide will delve into the key aspects of pyridobenzothiazine chemistry and pharmacology, providing researchers with a solid foundation for further investigation and drug development efforts.

Synthesis of the Pyridobenzothiazine Scaffold

The synthesis of the pyridobenzothiazine core can be achieved through several routes, most commonly involving a Smiles rearrangement or an Ullmann condensation. The specific isomer of the pyridobenzothiazine scaffold (e.g., 1,6-diaza, 1,8-diaza, 3,6-diaza) is determined by the starting pyridine derivatives.

General Synthetic Workflow

The overall process for the synthesis and derivatization of pyridobenzothiazines typically follows the workflow outlined below.

References

- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peroxynitrite-induced p38 MAPK pro-apoptotic signaling in enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocols for 10H-Pyrido(3,2-b)(1,4)benzothiazine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

10H-Pyrido(3,2-b)(1,4)benzothiazine, also known as 1-azaphenothiazine, is a heterocyclic scaffold of significant interest in medicinal chemistry. As an analogue of phenothiazine, a core structure in many centrally acting drugs, pyridobenzothiazines are being explored for a range of therapeutic applications, including as potential anticancer, antibacterial, and antipsychotic agents. The introduction of a nitrogen atom into the aromatic framework modifies the electronic and steric properties of the molecule, offering opportunities for novel drug design and development. This document provides detailed application notes and protocols for the synthesis of the this compound core structure, targeting researchers and professionals in drug development.

Synthetic Strategies Overview

The construction of the this compound ring system is primarily achieved through two key synthetic strategies:

-

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between an o-aminothiophenol and a suitably substituted halopyridine. The reaction proceeds via a nucleophilic aromatic substitution mechanism to form a C-S bond, followed by an intramolecular cyclization to yield the tricyclic product.

-

Smiles Rearrangement: This intramolecular nucleophilic aromatic rearrangement is a powerful tool for the synthesis of phenothiazine analogues. The process typically involves the rearrangement of a pyridyl-thioether intermediate, which is formed from the reaction of a halopyridine with an aminothiophenol derivative.